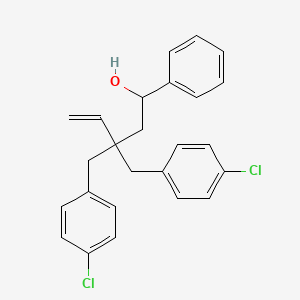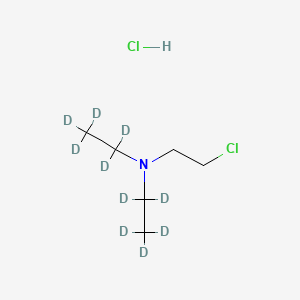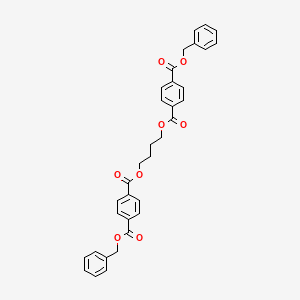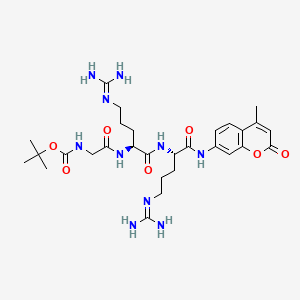
1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol, also known as 4-Chloro-1-phenyl-3-penten-1-ol (CPP), is an important organic compound that is used in many scientific research applications. CPP is a compound with a unique structure and properties, and it has been studied extensively in recent years.
科学的研究の応用
CPP has a wide range of scientific research applications. It has been used as a model compound in organic synthesis, as a reagent in the synthesis of other organic compounds, and as a catalyst in various reactions. CPP has also been used to study the effects of alkyl substituents on the reactivity of compounds, as well as the effects of different reaction conditions on the reactivity of compounds.
作用機序
CPP is an organic compound that is capable of undergoing a variety of reactions. The most common reaction is the Wittig reaction, which involves the formation of an alkene. In this reaction, a phosphonium salt is reacted with a carbonyl compound to form an alkene. The reaction is catalyzed by a base, such as potassium carbonate, and the product is a substituted alkene.
Biochemical and Physiological Effects
CPP has been studied extensively in terms of its biochemical and physiological effects. Studies have shown that CPP has a wide range of effects on the body, including anti-inflammatory, antioxidant, and anti-cancer effects. CPP has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
実験室実験の利点と制限
The use of CPP in laboratory experiments provides several advantages. CPP is a relatively inexpensive compound and it is easy to synthesize. It is also relatively stable and has a wide range of applications. However, there are some limitations to the use of CPP in laboratory experiments. CPP is a highly reactive compound and it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions. In addition, CPP can be difficult to purify and it can be toxic if not handled properly.
将来の方向性
The potential future directions of CPP research are numerous. Further studies are needed to explore the effects of CPP on different biological systems, as well as its potential therapeutic applications. In addition, further research is needed to better understand the mechanism of action of CPP and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore the potential applications of CPP in other areas, such as food processing and pharmaceuticals.
合成法
CPP can be synthesized by a variety of methods, but the most common method is the Wittig reaction. In this reaction, a phosphonium salt is reacted with a carbonyl compound to form an alkene. The reaction is catalyzed by a base, such as potassium carbonate, and the product is a substituted alkene. The Wittig reaction is a highly efficient and cost-effective method for synthesizing CPP.
特性
IUPAC Name |
3,3-bis[(4-chlorophenyl)methyl]-1-phenylpent-4-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2O/c1-2-25(16-19-8-12-22(26)13-9-19,17-20-10-14-23(27)15-11-20)18-24(28)21-6-4-3-5-7-21/h2-15,24,28H,1,16-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPRUVGHFHCMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)CC(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3,3-bis(4-chlorobenzyl)-4-pentene-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(12,12a-dihydropyrido[2,3-a]phenothiazin-5-ylideneamino)-N,N-dimethylaniline;nickel(2+);diperchlorate](/img/structure/B570045.png)
